molecular formula C7H9ClN4O2 B12332892 Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate CAS No. 1273315-15-3

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate

Cat. No.: B12332892
CAS No.: 1273315-15-3
M. Wt: 216.62 g/mol
InChI Key: ONRUQQVGHYOUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate is a chemical compound with the molecular formula C7H9ClN4O2 and a molecular weight of 216.62 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate typically involves the reaction of ethyl carbamate with 4-amino-2-chloro-5-pyrimidine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-Amino-2-chloro-5-pyrimidinyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

1273315-15-3

Molecular Formula

C7H9ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl N-(4-amino-2-chloropyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H9ClN4O2/c1-2-14-7(13)11-4-3-10-6(8)12-5(4)9/h3H,2H2,1H3,(H,11,13)(H2,9,10,12)

InChI Key

ONRUQQVGHYOUKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN=C(N=C1N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.